5-Bromo-2-methoxypyridine

Description

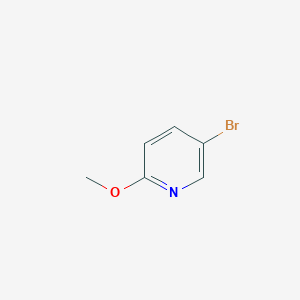

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADICJHFELMBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370559 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-85-0 | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methoxypyridine

CAS Number: 13472-85-0

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyridine, a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analysis, and applications.

Core Properties and Safety Information

This compound is a light yellow liquid at room temperature.[1] It is a key intermediate in the synthesis of a variety of complex organic molecules.[1] Below is a summary of its key physical, chemical, and safety data.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 13472-85-0 | [1] |

| Molecular Formula | C6H6BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.453 g/cm³ | [1] |

| Boiling Point | 80 °C at 12 mmHg | [1] |

| Flash Point | 96 °C | [1] |

| Refractive Index | 1.554 - 1.556 | [1] |

| Purity | ≥99.0% | [1] |

Safety and Handling

| Hazard Information | Details | Reference |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

| Signal Word | Warning | [2] |

| Storage | Store in a cool, well-ventilated place. | [1] |

Applications in Research and Development

This compound serves as a critical starting material and intermediate in several areas of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

The bromine atom at the 5-position and the methoxy (B1213986) group at the 2-position of the pyridine (B92270) ring provide a unique combination of reactivity, making it a valuable precursor for a range of target molecules.[1] The bromine substituent is particularly useful for engaging in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[1] This reactivity is leveraged in the synthesis of:

-

Pharmaceuticals: It is a key intermediate in the development of novel drug candidates.[1] Notably, it is used as a ligand for central nicotinic acetylcholine (B1216132) receptors and as a precursor in the synthesis of anti-HIV integrase inhibitors.[1]

-

Agrochemicals: Its structural motifs are incorporated into new pesticides and herbicides.[3]

Material Science

The pyridine backbone of this compound is incorporated into advanced polymers to enhance their properties, such as thermal stability.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) in methanol (B129727).[5]

Materials:

-

2,5-dibromopyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,5-dibromopyridine (5.5 g, 23.2 mmol) and sodium methoxide (3.76 g, 69.6 mmol) in methanol (60 mL) in a sealed reaction vessel.[5]

-

Heat the reaction mixture to 70 °C and maintain for 42 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Dilute the reaction mixture with water (50 mL).[5]

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).[5]

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

Purification Protocols

Fractional Distillation (General Procedure): Crude this compound can be purified by vacuum distillation.[6]

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Place the crude product in the distillation flask with a stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 12 mmHg).

-

Gradually heat the distillation flask while stirring.

-

Collect the fraction that distills at the boiling point of this compound (80 °C at 12 mmHg).[1]

Column Chromatography (General Procedure): For higher purity, column chromatography can be employed.

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[7]

-

Dissolve the crude product in a minimal amount of the initial, less polar eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol): GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

GC Conditions:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound.

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The expected chemical shifts and coupling patterns should be consistent with the structure of this compound.

Signaling Pathways and Reaction Mechanisms

As a ligand for nicotinic acetylcholine receptors (nAChRs), this compound and its derivatives are relevant to the nAChR signaling pathway.[1] Activation of nAChRs can trigger various downstream signaling cascades.[7][8]

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

The utility of this compound in synthesis is exemplified by the Suzuki-Miyaura cross-coupling reaction.

References

- 1. vlab.amrita.edu [vlab.amrita.edu]

- 2. Purification [chem.rochester.edu]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. longdom.org [longdom.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceutical compounds and agrochemicals. This technical guide provides an in-depth overview of the core physical properties of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The compound is notably used as a ligand for the central nicotinic acetylcholine (B1216132) receptor and in the synthesis of anti-HIV active integrase inhibitors.[1][2][3]

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C6H6BrNO | [1][4] |

| Molecular Weight | 188.02 g/mol | [4][5] |

| Appearance | Clear colorless to slightly yellow or light yellow liquid | [1][6][7] |

| Density | 1.453 g/mL at 25 °C | [1][4][8] |

| Boiling Point | 80 °C at 12 mmHg | [1][3][4][5][8][9] |

| 65-70 °C at 3.5 Torr | [6] | |

| Melting Point | 80 °C at 12 mmHg | [1][2] |

| Flash Point | 96 °C (205 °F) - closed cup | [1][2][7][8] |

| Refractive Index | n20/D 1.555 (lit.) | [1][3][4][8] |

| 1.554-1.556 | [2][7] | |

| Vapor Pressure | 0.545 mmHg at 25°C | [1][2][6] |

| Solubility | Soluble in organic solvents like ethanol, acetone, MDC, and ethyl acetate. Sparingly soluble in water. | [9][10] |

| pKa | 1.04 ± 0.10 (Predicted) | [1] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided search results, standard methodologies for determining the key physical properties are outlined below.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may decompose at atmospheric pressure, vacuum distillation is employed.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled and evacuated to the desired pressure (e.g., 12 mmHg), which is monitored by the manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

2. Determination of Density:

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and weighed again at a specific temperature (e.g., 25 °C).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference

-

3. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Apparatus: A refractometer (e.g., an Abbé refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale, typically at a specified temperature (e.g., 20 °C) and wavelength (e.g., the D-line of sodium, 589 nm).

-

Role in Synthetic Pathways

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules. Its bromine atom can be readily substituted or used in cross-coupling reactions, while the methoxy (B1213986) group can also be a site for chemical modification.

Caption: Synthetic utility of this compound as a precursor.

Experimental Workflow: A Generalized Synthetic Application

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction, a common application for this compound in the synthesis of biaryl compounds.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a chemical compound with a well-defined set of physical properties that make it a valuable tool for synthetic chemists. This guide provides essential data and procedural context to support its effective use in research and development, particularly within the pharmaceutical and agrochemical industries. The provided information, compiled from various sources, serves as a foundational reference for laboratory work involving this versatile pyridine derivative.

References

- 1. This compound [chembk.com]

- 2. This compound CAS 13472-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 13472-85-0 [chemicalbook.com]

- 4. 5-溴-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. innospk.com [innospk.com]

- 8. This compound 95 13472-85-0 [sigmaaldrich.com]

- 9. rvrlabs.com [rvrlabs.com]

- 10. Page loading... [guidechem.com]

A Comprehensive Guide to the Synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine

Introduction

5-Bromo-2-methoxypyridine is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of both a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring, which allows for diverse subsequent chemical modifications. This technical guide provides an in-depth overview of the synthesis of this compound, with a specific focus on the synthetic route starting from 2,5-dibromopyridine (B19318). This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthesis Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,5-dibromopyridine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophile—in this case, the methoxide (B1231860) ion (CH₃O⁻)—attacks the electron-deficient pyridine ring, leading to the displacement of one of the bromide substituents.[3][4]

The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[5] In the case of 2,5-dibromopyridine, the incoming methoxide nucleophile preferentially attacks the C-2 position. This selectivity is attributed to the superior stabilization of the negative charge in the reaction intermediate (a Meisenheimer complex) through delocalization onto the electronegative nitrogen atom.[5][6] The attack at the C-2 position allows for a resonance structure where the negative charge resides directly on the nitrogen, a more stable arrangement compared to the intermediate formed from an attack at the C-5 position.[5]

Experimental Protocols

Several methodologies have been established for the synthesis of this compound from 2,5-dibromopyridine. The primary variations lie in the choice of base, solvent, and reaction temperature. Below are detailed protocols for the most common methods.

Method 1: Synthesis using Sodium Methoxide in Methanol (B129727)

This is a widely employed method that utilizes a solution of sodium methoxide in methanol.

-

Protocol 1A: Reflux Conditions. [7]

-

A mixture of 2,5-dibromopyridine (200 g, 0.84 mol) and a 28% sodium methoxide solution in methanol (1535 g) is prepared in a suitable reaction vessel.

-

The mixture is heated to reflux and maintained for 30 minutes.

-

After the reaction period, the mixture is cooled to room temperature.

-

The reaction mixture is then partitioned between water (1.6 L) and tert-butyl methyl ether (1.6 L).

-

The organic layer is separated and washed three times with brine (1 L).

-

The isolated organic layer is dried over magnesium sulfate (B86663) (MgSO₄) overnight.

-

The solvent is removed by evaporation at 65°C to yield the final product, this compound.

-

-

Protocol 1B: Sealed Vessel at Elevated Temperature. [8]

-

In a sealed reaction vessel, 2,5-dibromopyridine (5.5 g, 23.2 mmol) and sodium methoxide (3.76 g, 69.6 mmol) are dissolved in methanol (60 mL).

-

The vessel is sealed and heated to 70°C for 42 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water (50 mL) and extracted twice with ethyl acetate (B1210297) (2 x 100 mL).

-

The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to afford the light yellow, oily product.

-

Method 2: Synthesis using Sodium Hydroxide (B78521) in Methanol

An alternative to using sodium methoxide directly is to generate it in situ from sodium hydroxide and methanol.

-

Protocol 2A: Reflux Conditions. [9]

-

In a 500 mL reaction flask, charge 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL).

-

The mixture is stirred and heated to reflux for 5 hours.

-

After the reaction, a significant portion of the methanol is removed by distillation.

-

The cooled residue is treated with 100 mL of water.

-

The aqueous mixture is extracted with dichloromethane.

-

The organic solvent is removed to give the crude product.

-

Purification is achieved through vacuum distillation to yield pure 2-methoxy-5-bromopyridine.

-

Method 3: Synthesis using Potassium tert-Butoxide in DMF/Methanol

This method employs a different base and solvent system and can be performed at room temperature.

-

Protocol 3A: Room Temperature Conditions. [7]

-

To a solution of methanol (3.56 mL) and 1M potassium tert-butoxide (32.3 mL), add a solution of 2,5-dibromopyridine (6.95 g, 29 mmol) in N,N-dimethylformamide (5 mL).

-

The resulting mixture is stirred at room temperature for 18 hours.

-

The reaction is quenched by cooling the slurry with a saturated ammonium (B1175870) chloride solution.

-

The mixture is partitioned between ethyl acetate and water.

-

The crude product is isolated from the organic phase and purified by column chromatography on silica (B1680970) gel, eluting with a 1:9 mixture of ethyl ether and hexane.

-

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols for easy comparison.

Table 1: Reagent Quantities

| Protocol | Starting Material (2,5-dibromopyridine) | Base | Base Quantity | Solvent(s) | Solvent Volume(s) |

| 1A | 200 g (0.84 mol) | 28% NaOMe in Methanol | 1535 g | Methanol | Included in base |

| 1B | 5.5 g (23.2 mmol) | Sodium Methoxide | 3.76 g (69.6 mmol) | Methanol | 60 mL |

| 2A | 47 g | Sodium Hydroxide | 8 g | Methanol | 200 mL |

| 3A | 6.95 g (29 mmol) | 1M Potassium tert-Butoxide | 32.3 mL | DMF / Methanol | 5 mL / 3.56 mL |

Table 2: Reaction Conditions and Yields

| Protocol | Temperature | Time | Purification Method | Yield | Reference |

| 1A | Reflux | 30 min | Extraction/Evaporation | Not Specified | [7] |

| 1B | 70°C | 42 h | Extraction/Evaporation | 95% | [8] |

| 2A | Reflux | 5 h | Vacuum Distillation | 98% | [9] |

| 3A | Room Temp. | 18 h | Column Chromatography | Not Specified | [7] |

Visualizations: Workflow and Mechanism

To further clarify the synthesis process and the underlying chemical principles, the following diagrams are provided.

Caption: General experimental workflow for the synthesis.

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

The synthesis of this compound from 2,5-dibromopyridine is a robust and efficient transformation based on the principles of nucleophilic aromatic substitution. The reaction exhibits high regioselectivity for the 2-position, a feature that is well-explained by the electronic properties of the pyridine ring. Researchers can choose from several reliable protocols, with options for different bases, solvents, and reaction conditions to suit specific laboratory capabilities and scale requirements. The high yields reported in the literature underscore the practicality of this synthetic route for producing this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 13472-85-0 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxypyridine is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis. Its unique electronic properties and versatile reactivity make it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthesis protocols, and significant applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS number 13472-85-0, is structurally characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position.[1] This arrangement of an electron-withdrawing bromine atom and an electron-donating methoxy group imparts a unique reactivity profile, making it amenable to a variety of chemical transformations.[1] The nitrogen atom's lone pair of electrons contributes to the compound's electron-withdrawing and conjugation effects, which is a key aspect for its role in drug molecule design.[2]

The chemical structure of this compound can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is typically a clear, colorless to light yellow liquid.[3] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but sparingly soluble in water.[2] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Density | 1.453 g/mL at 25 °C | [4] |

| Boiling Point | 80 °C at 12 mmHg | [4] |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.555 | [4] |

| Vapor Pressure | 0.545 mmHg at 25°C | [3] |

| SMILES | COC1=CC=C(Br)C=N1 | [5] |

| InChI Key | XADICJHFELMBGX-UHFFFAOYSA-N | [5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. While detailed spectra are typically provided by suppliers upon request, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-O, C=N, C=C, and C-Br bonds, confirming the presence of the key functional groups.[5]

-

Mass Spectrometry: Mass spectral analysis provides the molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient method involves the nucleophilic substitution of a bromine atom in 2,5-dibromopyridine (B19318) with a methoxy group.

Synthesis from 2,5-Dibromopyridine using Sodium Methoxide (B1231860)

This protocol is widely used due to its high yield and straightforward procedure.[3][4]

Reactants:

-

2,5-Dibromopyridine

-

Sodium Methoxide (NaOMe) or Sodium Hydroxide (B78521) (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc) or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[2]

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dibromopyridine (1 equivalent) in methanol.[4]

-

Addition of Base: Add sodium methoxide (3 equivalents) to the solution.[3] Alternatively, solid sodium hydroxide can be used.

-

Heating: Heat the mixture to reflux (approximately 70 °C) in a sealed vessel and maintain for several hours (e.g., 5 to 42 hours), monitoring the reaction progress by TLC.[3]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Quenching and Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate.[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.[3]

-

Purification: The crude product can be further purified by vacuum distillation to obtain this compound with high purity.[2]

The workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its bromine atom serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1]

Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of a wide range of biologically active molecules.[2]

-

Nicotinic Acetylcholine (B1216132) Receptor Ligands: It is used as a ligand and building block for compounds targeting central nicotinic acetylcholine receptors, which are implicated in various neurological disorders.[4]

-

Anti-HIV Integrase Inhibitors: It serves as an intermediate in novel synthetic approaches to develop inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[4]

-

Receptor Antagonists: It is a building block for the β-alanine portion of αvβ3 antagonists and for potent and selective somatostatin (B550006) sst3 receptor antagonists, which have potential applications in oncology.[4]

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound is used in the development of agrochemicals, including pesticides and herbicides.[6] In material science, its pyridine backbone is incorporated into polymers to enhance properties such as thermal stability.[7]

The role of this compound as a central building block in creating diverse, high-value chemical entities is depicted in the following diagram.

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep the compound in a cool, dry place in a tightly sealed container.[2]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its versatile reactivity, make it a cornerstone intermediate for the synthesis of complex molecular architectures. The reliable and scalable synthetic protocols available for its production further enhance its value. As research into novel therapeutics and materials continues to advance, the importance of foundational building blocks like this compound is set to grow, paving the way for future innovations in medicine and technology.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 13472-85-0 [chemicalbook.com]

- 5. 376880250 [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

The Synthetic Versatility of 5-Bromo-2-methoxypyridine: A Technical Guide to its Reactivity and Electronic Properties

For Immediate Release

A Deep Dive into a Key Building Block for Pharmaceutical and Materials Science Innovation

This technical guide offers an in-depth analysis of 5-bromo-2-methoxypyridine, a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development and materials science. This document elucidates the compound's reactivity in key cross-coupling reactions and explores the nuanced electronic effects that govern its synthetic utility.

Executive Summary

This compound is a highly versatile pyridine (B92270) derivative whose value in organic synthesis is underscored by the strategic placement of its functional groups. The bromine atom at the 5-position serves as a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the methoxy (B1213986) group at the 2-position significantly influences the electronic landscape of the pyridine ring, directing reactivity and modulating the properties of synthetic intermediates and final products. This guide provides a comprehensive overview of these characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this compound's synthetic applications.

Electronic Effects: A Tale of Two Substituents

The reactivity of this compound is intrinsically linked to the electronic interplay between the methoxy group, the bromine atom, and the pyridine ring nitrogen.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the ring. This reduces the electron density of the aromatic system compared to benzene, making it less susceptible to electrophilic aromatic substitution.

-

The Methoxy Group: The 2-methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, and more significantly, it has a strong electron-donating resonance effect (+R) where the oxygen's lone pairs delocalize into the pyridine ring.[1][2] This resonance effect increases electron density, particularly at the ortho and para positions relative to the methoxy group.

-

The Bromine Atom: The bromine atom at the 5-position is an electronegative halogen and primarily exerts an electron-withdrawing inductive effect (-I), further deactivating the ring towards electrophilic attack.

This combination of effects makes the pyridine ring electron-deficient, which enhances its susceptibility to nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions at the C-Br bond.

Caption: Electronic influences on the this compound ring.

Reactivity and Key Transformations

The bromine atom at the 5-position is the primary site of reactivity, making this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 15 | ~85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 15 | ~80-90 |

| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 6 | ~94 |

| 4 | 2-Methoxypyridine-3-boronic acid | NiCl₂(dppp) (10) | K₃PO₄ | iso-propanol | 80 | 18 | ~70-80 |

Yields are estimated based on similar substrates and general reaction conditions.[3][4]

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This compound can be coupled with primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6]

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (1) | RuPhos | NaOtBu | Toluene | 110 | ~90-99 |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XantPhos | DBU | PhMe | 140 | ~85 |

| 3 | Pyrrolidine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | ~80-90 |

| 4 | Benzamide | Pd(OAc)₂ (2) | XantPhos | DBU | DMF | 140 | ~70-80 |

Yields are estimated based on similar substrates and general reaction conditions.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.[9][10]

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT-60 | ~85-95 |

| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~90 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | ~80-90 |

| 4 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (1) | TBAF | THF | 60 | ~85-95 |

Yields are estimated based on similar substrates and general reaction conditions.[11][12]

Other Important Reactions

-

Palladium-Catalyzed Cyanation: The bromine atom can be displaced by a cyanide group using palladium catalysis with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[13][14] This provides a direct route to 2-methoxy-5-cyanopyridine, a valuable precursor for carboxylic acids, amides, and amines.

-

Lithiation and Grignard Formation: The bromine atom can undergo halogen-metal exchange with strong bases like n-butyllithium at low temperatures to form the corresponding 5-lithiated pyridine species. This organolithium intermediate can then react with a variety of electrophiles. Alternatively, Grignard reagents can be formed, though this may require activated magnesium.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (B84403) (2.5 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Reaction: Stir the mixture at 85-95 °C for 15 hours or until reaction completion is observed by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Caption: General experimental workflow for cross-coupling reactions.

General Buchwald-Hartwig Amination Protocol

-

Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine (B1218219) ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.2 equiv) to a dry reaction vessel.

-

Reagent Addition: Add the solvent (e.g., toluene), this compound (1.0 equiv), and the amine (1.1 equiv).

-

Reaction: Seal the vessel and heat to 110 °C with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[6]

General Sonogashira Coupling Protocol

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Solvent and Reagent Addition: Add anhydrous THF and a base such as triethylamine.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature or heat to 50-60 °C if necessary, monitoring for completion.

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.[11]

Conclusion

This compound stands out as a versatile and valuable building block in modern organic synthesis. Its well-defined reactivity, primarily at the C-Br bond, allows for predictable and efficient participation in a host of powerful cross-coupling reactions. The electronic influence of the methoxy group further refines the synthetic utility of this compound. A thorough understanding of its properties, as detailed in this guide, empowers chemists to strategically incorporate this intermediate in the design and execution of complex synthetic routes, accelerating innovation in pharmaceutical and materials science discovery.

References

- 1. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. chemrxiv.org [chemrxiv.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2] Its utility in organic synthesis stems from the reactivity of the bromine substituent, which can readily participate in cross-coupling reactions, and the influence of the methoxy (B1213986) group on the pyridine ring's electronic properties.[3] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring consistent reaction kinetics, optimal purification, and stable storage.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on its solubility and stability. While specific quantitative data in the public domain is limited, this document outlines detailed experimental protocols based on established methodologies to enable researchers to generate precise and reliable data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and under different experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNO | [4][5] |

| Molecular Weight | 188.02 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid or pale yellow to off-white crystalline solid | [1][6][7] |

| Boiling Point | 80 °C at 12 mmHg | [4][8] |

| Density | 1.453 g/mL at 25 °C | [4][9] |

| Refractive Index (n20/D) | 1.5530 to 1.5570 | [7] |

| Flash Point | 96 °C | [4] |

| Vapor Pressure | 0.545 mmHg at 25°C | [10] |

Solubility Profile

This compound is generally described as being soluble in organic solvents and sparingly soluble in water.[1][11] Quantitative solubility data is not widely available in the literature. Table 2 provides a qualitative summary of its solubility. To obtain precise quantitative data, the experimental protocol outlined in Section 5.1 is recommended.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [1][11] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Methanol | Soluble | [12] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [13] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from common use |

Stability Profile

The stability of this compound is crucial for its storage and handling. It is generally recommended to store the compound in a cool, dry, and well-ventilated area, away from sources of heat, moisture, and sunlight in a tightly sealed container.[1] While specific degradation pathways and kinetics have not been extensively reported, potential degradation routes can be inferred from the chemical structure and general knowledge of similar compounds.

Potential Degradation Pathways:

-

Hydrolysis: The methoxy group may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 5-bromo-2-hydroxypyridine.

-

Photodegradation: Exposure to UV light could potentially lead to the cleavage of the C-Br or C-O bonds, initiating radical-based degradation pathways.

-

Thermal Decomposition: At elevated temperatures, decomposition may occur, although specific products have not been identified in the available literature.

To quantitatively assess the stability of this compound, the detailed experimental protocol provided in Section 5.2, which is based on the International Council for Harmonisation (ICH) guidelines, should be followed.[14][15][16]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a range of pharmaceutically and synthetically relevant solvents.

Materials:

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Vials: Add an excess amount of this compound to several glass vials for each solvent to be tested. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

Protocol for Stability Assessment (ICH Guideline Based)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways, and to determine the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

pH meter

-

Temperature-controlled ovens or water baths

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add the stock solution to HCl solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a specified period.

-

Base Hydrolysis: Add the stock solution to NaOH solutions of varying concentrations (e.g., 0.1 M and 1 M). Incubate at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature or a slightly elevated temperature, protected from light.

-

Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven at various temperatures (e.g., 60 °C, 80 °C, 100 °C).

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Analysis:

-

Analyze the stressed samples by a stability-indicating HPLC method. A PDA detector can help to identify the formation of new peaks, while an MS detector can aid in the identification of degradation products.

-

Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

If possible, identify the structure of major degradation products using techniques such as LC-MS/MS and NMR.

-

Synthetic and Logical Relationships

This compound is primarily used as a synthetic intermediate. Its logical relationship with other chemical entities is predominantly in the context of chemical synthesis. The bromine atom at the 5-position makes it a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. The methoxy group at the 2-position can also be a site for chemical modification, such as demethylation to reveal a hydroxyl group.

A common synthetic route to this compound involves the bromination of 2-methoxypyridine (B126380) or the methoxylation of 2,5-dibromopyridine.[3][17]

Conclusion

This compound is a valuable and versatile intermediate in chemical synthesis. This guide has summarized its known physicochemical properties and provided detailed, actionable protocols for the quantitative determination of its solubility and stability. By following these standardized methods, researchers and drug development professionals can generate the necessary data to ensure the efficient and reliable use of this compound in their workflows, ultimately contributing to the successful development of new chemical entities. The provided diagrams offer clear visual representations of the experimental and logical workflows associated with this important chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 5-ブロモ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS 13472-85-0 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound | 13472-85-0 [chemicalbook.com]

- 9. This compound, 95% 13472-85-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-BROMO-5-METHOXYPYRIDINE CAS#: 105170-27-2 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. pharmaacademias.com [pharmaacademias.com]

- 16. database.ich.org [database.ich.org]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine is a substituted pyridine (B92270) derivative that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the presence of both an electron-withdrawing bromine atom and an electron-donating methoxy (B1213986) group on the pyridine ring, make it a versatile reagent for various cross-coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synonyms, and detailed experimental protocols for its application in the synthesis of biologically active compounds.

Synonyms and Chemical Identifiers

This compound is known by several synonyms in chemical literature and commercial catalogs. Proper identification is crucial for procurement and in literature searches.

-

2-Methoxy-5-pyridyl bromide

-

2-METHYLOXY-5-BROMOPYRIDINE[6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C6H6BrNO[1][3][7] |

| Molecular Weight | 188.02 g/mol [1][3][8] |

| CAS Number | 13472-85-0[1][3][7] |

| Appearance | Light yellow to colorless liquid[3][6][9] |

| Density | 1.453 g/mL at 25 °C[3][7][9] |

| Boiling Point | 80 °C at 12 mmHg[7][8][9] |

| Refractive Index (n20/D) | 1.554 - 1.556[3][6] |

| Flash Point | 96 °C[3][6][8] |

| Purity | ≥ 99% (GC)[1] |

| Storage | Store in a cool, ventilated place; 0-8°C recommended[1][3] |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its applications span several therapeutic areas.

Ligands for Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound is utilized in the synthesis of ligands for central nicotinic acetylcholine receptors (nAChRs).[3][6][9] These receptors are implicated in a range of neurological and psychiatric disorders, and ligands derived from this compound are valuable tools for studying these conditions and for developing potential therapeutics.

Anti-HIV Integrase Inhibitors

This compound serves as a starting material in the multi-step synthesis of novel anti-HIV active integrase inhibitors.[3][6][9] The pyridine moiety is a common feature in several classes of HIV integrase inhibitors, and this bromo-substituted precursor allows for the introduction of further chemical diversity.

Other Applications

Beyond these primary roles, this compound is also used in the synthesis of:

-

Antagonists for the αvβ3 integrin, which is involved in angiogenesis and tumor metastasis.[9]

-

Selective antagonists for the somatostatin (B550006) sst3 receptor.[2][9]

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

Synthesis of this compound

Method 1: From 2,5-dibromopyridine (B19318)

A mixture of 2,5-dibromopyridine (5.5 g, 23.2 mmol) and sodium methoxide (B1231860) (3.76 g, 69.6 mmol) in methanol (B129727) (60 mL) is heated in a sealed reaction vessel at 70 °C for 42 hours. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (B1210297) (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield this compound as a light yellow oil (4.1 g, 95% yield).[4][9]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3]

General Protocol for the Synthesis of 5-Aryl-2-methoxypyridines:

-

To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%).

-

The reaction mixture is heated to 80-100 °C and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2-methoxypyridine.

Signaling Pathways and Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Ligands derived from this compound can modulate the activity of nAChRs. Activation of these receptors, particularly the α7 subtype, can lead to the activation of downstream signaling cascades that are involved in neuroprotection. A key pathway is the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.

References

- 1. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

IUPAC name for 5-Bromo-2-methoxypyridine

An In-depth Technical Guide to 5-Bromo-2-methoxypyridine

Introduction

This compound, confirmed by its IUPAC name, is a substituted pyridine (B92270) derivative that serves as a critical and versatile building block in organic synthesis.[1][2][3] With the CAS Number 13472-85-0, this compound is extensively utilized as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its structure, featuring a pyridine ring with a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position, provides a unique balance of reactivity that makes it an invaluable tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications.

Chemical and Physical Properties

This compound is typically a light yellow or colorless liquid, though it can also appear as a white to off-white solid.[1][4][6][7] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) but is sparingly soluble in water.[7] The key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 2-methoxy-5-bromopyridine, 3-Bromo-6-methoxypyridine[1][3] |

| CAS Number | 13472-85-0[8][9] |

| Molecular Formula | C₆H₆BrNO[2][8][9] |

| Molecular Weight | 188.02 g/mol [8][9] |

| Appearance | Light yellow liquid / White to off-white solid[4][6][7] |

| Boiling Point | 80 °C at 12 mmHg[6][8][9] |

| Density | 1.453 g/mL at 25 °C[6][8][9] |

| Refractive Index (n20/D) | 1.555[6][8] |

| Flash Point | 96 °C (204.8 °F) - closed cup[8] |

| InChI Key | XADICJHFELMBGX-UHFFFAOYSA-N[2][8] |

| SMILES String | COc1ccc(Br)cn1[8] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a bromine atom on a dibrominated pyridine precursor. A high-yield, scalable method starting from 2,5-dibromopyridine (B19318) is detailed below.

Protocol 1: Synthesis from 2,5-Dibromopyridine

This protocol is adapted from a procedure with a reported yield of 95%.[6]

-

Materials:

-

2,5-dibromopyridine (5.5 g, 23.2 mmol)

-

Sodium methanolate (sodium methoxide) (3.76 g, 69.6 mmol)

-

Methanol (B129727) (60 mL)

-

Water (50 mL)

-

Ethyl acetate (B1210297) (2 x 100 mL)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,5-dibromopyridine (5.5 g) and sodium methanolate (3.76 g) in methanol (60 mL) within a sealed reaction vessel.

-

Heat the mixture to 70 °C and maintain for 42 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product, this compound, as a light yellow oil (4.1 g, 95% yield).[6]

-

A visual representation of this experimental workflow is provided below.

Core Applications in Research and Drug Development

This compound is a cornerstone intermediate in medicinal chemistry and agrochemical synthesis due to its versatile reactivity.[3][4]

-

Pharmaceutical Synthesis: It is a crucial precursor for a variety of pharmaceutical compounds.[7] Its derivatives have been investigated for treating neurological disorders and cardiovascular conditions.[3][4] Notable applications include its use in the synthesis of:

-

αvβ3 Antagonists: These compounds are investigated for their potential in treating conditions like osteoporosis and certain cancers.[6]

-

Anti-HIV Integrase Inhibitors: It serves as a building block in creating novel drugs to combat HIV.[1][6]

-

Somatostatin sst3 Receptor Antagonists: These are explored for therapies against acromegaly and specific types of cancer.[4]

-

5-Lipoxygenase Inhibitors: Used to develop anti-inflammatory agents.[8]

-

-

Ligand for Receptors: The compound itself has been identified as a ligand for central nicotinic acetylcholine (B1216132) receptors, making it a valuable tool in neuroscience research.[1][6]

-

Agrochemicals: In the agrochemical sector, it is a key starting material for synthesizing pesticides and herbicides, contributing to crop protection.[3][4]

-

Material Science: The pyridine structure allows for its incorporation into advanced materials, such as conductive polymers, coordination polymers, and metal-organic frameworks (MOFs), by leveraging the bromine atom for coupling reactions.[5]

Role in Key Chemical Reactions

The synthetic utility of this compound is largely defined by the reactivity of its bromine substituent, which makes it an excellent substrate for cross-coupling reactions.[1] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in constructing complex molecules.

-

Cross-Coupling Reactions: It is frequently used in reactions such as the Suzuki-Miyaura and Negishi couplings.[1] In these reactions, the bromine atom is substituted by various organic groups, enabling the assembly of intricate molecular scaffolds. The electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring influence the reactivity at the C-Br bond.[1]

The logical relationship illustrating its role as a versatile synthetic intermediate is depicted below.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

-

Hazard Classifications: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Safety Precautions: Standard personal protective equipment (PPE), including gloves, and eye protection, should be worn.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[7] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

Conclusion

This compound is a high-value chemical intermediate with a broad spectrum of applications, particularly in drug discovery and fine chemical synthesis.[1][3] Its well-defined physicochemical properties, reliable synthesis routes, and versatile reactivity in key transformations like cross-coupling reactions make it an indispensable tool for chemists. The continued exploration of this compound is expected to lead to the development of novel pharmaceuticals, advanced materials, and effective agrochemicals.

References

- 1. innospk.com [innospk.com]

- 2. 376880250 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 13472-85-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound 95 13472-85-0 [sigmaaldrich.com]

- 9. This compound [chembk.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methoxypyridine

This technical guide provides a comprehensive overview of the boiling point and density of 5-Bromo-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a mandatory visualization of a synthetic pathway involving the target compound.

Physicochemical Data of this compound

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Conditions |

| Boiling Point | 80 °C | at 12 mmHg[1][2] |

| 65-70 °C | at 3.5 Torr | |

| Density | 1.453 g/mL | at 25 °C[1][2] |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | |

| Refractive Index | n20/D 1.555 | (lit.)[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small quantities of a substance, the micro-boiling point method is a common and accurate technique.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube or an oil bath.

-

The apparatus is heated gently. Initially, a stream of air bubbles will be observed escaping from the capillary tube.

-

As the temperature approaches the boiling point, the rate of bubbling will increase as the vapor of the liquid displaces the air.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

The liquid is allowed to cool. The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[4][5]

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure using a Graduated Cylinder:

-

An empty, dry 10 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.

-

A specific volume of this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.

-

To ensure accuracy, the procedure should be repeated multiple times, and the average density should be reported.[7][8]

Application in Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including novel anti-HIV active integrase inhibitors.[9] The following diagram illustrates a key step in such a synthetic pathway.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 3. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 7. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-2-methoxypyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine is a versatile heterocyclic building block widely employed in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules. This compound serves as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13472-85-0 | [2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 80 °C / 12 mmHg | [1] |

| Density | 1.453 g/mL at 25 °C | [1] |

| Refractive Index | 1.554-1.556 | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a methoxy group for a bromine atom in 2,5-dibromopyridine (B19318).[2]

Experimental Protocol:

A mixture of 2,5-dibromopyridine (47 g) and solid sodium hydroxide (B78521) (8 g) in methanol (B129727) (200 ml) is heated to reflux with stirring for 5 hours. After the reaction is complete, the majority of the methanol is removed by distillation. The residue is cooled, and water (100 ml) is added. The product is extracted with dichloromethane, and the organic layer is separated and dried. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-methoxy-5-bromopyridine. This method typically results in a high yield of the desired product.[2]

Applications in Cross-Coupling Reactions

The presence of the C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction with various arylboronic acids to yield 5-aryl-2-methoxypyridines, which are common scaffolds in medicinal chemistry.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of a 5-Bromo-2-aminopyridine Derivative with Various Arylboronic Acids

Note: The following data is for the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) and is representative of the expected reactivity of this compound.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | 78 | [3] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [3] |

| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 | [3] |